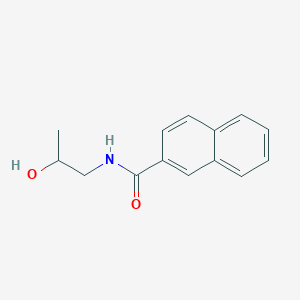
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide, also known as HX630, is a fluorescent dye that has been widely used in scientific research. It is a xanthene derivative that emits bright green fluorescence upon excitation with blue light. HX630 has been used as a fluorescent probe for various applications in biochemistry, cell biology, and medical research.
Mechanism of Action
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide is a hydrophobic molecule that can penetrate cell membranes and bind to hydrophobic regions of biomolecules such as proteins and lipids. Upon excitation with blue light, this compound undergoes a photochemical reaction that results in the emission of green fluorescence. The emission wavelength of this compound is sensitive to its microenvironment, such as pH, polarity, and viscosity. Therefore, this compound can be used as a fluorescent probe to monitor the changes in the microenvironment of biomolecules in real-time.
Biochemical and Physiological Effects:
This compound is a non-toxic fluorescent dye that does not affect the biochemical or physiological properties of biomolecules or cells. It has been shown to be stable under physiological conditions and does not interfere with cellular processes such as metabolism, proliferation, or differentiation. Therefore, this compound is a useful tool for studying the dynamics of biomolecules and cellular processes in living cells.
Advantages and Limitations for Lab Experiments
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can detect low concentrations of biomolecules in complex mixtures. It is also easy to use and does not require any specialized equipment or expertise. This compound is compatible with various imaging techniques such as confocal microscopy, flow cytometry, and fluorescence spectroscopy.
However, this compound also has some limitations for lab experiments. It is a hydrophobic molecule that can aggregate in aqueous solutions, leading to non-specific binding and quenching of fluorescence. Therefore, this compound should be used at low concentrations and in the presence of detergents or other solubilizing agents. In addition, this compound is sensitive to photobleaching, which can limit its usefulness for long-term imaging experiments.
Future Directions
There are several future directions for the use of N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide in scientific research. One direction is to develop new derivatives of this compound with improved solubility, stability, and sensitivity. Another direction is to use this compound in combination with other fluorescent probes or imaging techniques to study complex cellular processes such as signaling pathways, gene expression, and protein interactions. Furthermore, this compound can be used in combination with other techniques such as electrophysiology, optogenetics, and microfluidics to study the dynamics of cellular processes at high spatiotemporal resolution.
Synthesis Methods
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide can be synthesized by the reaction of 9H-xanthene-9-carboxylic acid with 2-amino-1-propanol in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in anhydrous dichloromethane at room temperature for several hours. The resulting product is then purified by column chromatography to obtain pure this compound.
Scientific Research Applications
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide has been widely used as a fluorescent probe for various applications in scientific research. It has been used to label proteins, peptides, nucleic acids, and lipids for fluorescence imaging and detection. This compound has also been used as a sensor for pH, metal ions, and reactive oxygen species in biological systems. In addition, this compound has been used to study the dynamics of membrane fusion, endocytosis, and exocytosis in living cells.
properties
IUPAC Name |
N-(2-hydroxypropyl)-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11(19)10-18-17(20)16-12-6-2-4-8-14(12)21-15-9-5-3-7-13(15)16/h2-9,11,16,19H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOGMWJZILIDSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-Ethylpiperidin-1-yl)-imidazo[1,2-a]pyridin-2-ylmethanone](/img/structure/B7514513.png)
![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)

![2-[Cyclohexyl(methyl)amino]-1-piperidin-1-ylethanone](/img/structure/B7514528.png)
![2-(2-Chlorophenyl)-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone](/img/structure/B7514548.png)
![N-(2-methylbutan-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7514549.png)
![[3-(Hydroxymethyl)piperidin-1-yl]-(1-phenylcyclopropyl)methanone](/img/structure/B7514550.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylsulfonylpropanamide](/img/structure/B7514562.png)

![methyl 3-[[(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoyl]amino]propanoate](/img/structure/B7514577.png)


![1-[1-(2-Chlorophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7514589.png)
![N-[1-(3-chlorophenyl)ethyl]acetamide](/img/structure/B7514592.png)